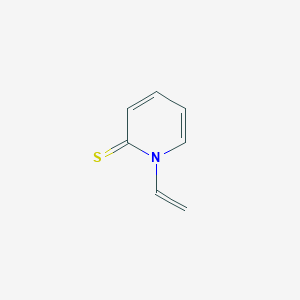

2(1H)-Pyridinethione, 1-vinyl-

Description

Overview of Heterocyclic Vinyl Monomers in Organic and Polymer Chemistry

Heterocyclic vinyl monomers are a class of organic compounds that possess a heterocyclic ring system substituted with a vinyl group (-CH=CH2). These monomers are of significant interest in organic and polymer chemistry due to the diverse functionalities and properties that the heteroatoms (such as nitrogen, oxygen, and sulfur) impart to the resulting polymers. mdpi.com The presence of these heteroatoms can influence solubility, thermal stability, adhesive properties, and the ability to coordinate with metal ions.

A prominent example is N-vinyl-2-pyrrolidone (NVP), a hydrophilic monomer that is readily polymerizable to form polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with a wide range of applications in the pharmaceutical, cosmetic, and food industries. chemicalbook.comdiva-portal.org The polymerization of NVP can be initiated by heat or chemical initiators and can even proceed in the absence of an initiator over time. chemicalbook.com Similarly, vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, are important monomers used in the synthesis of various copolymers and functional polymers. mdpi.com The nitrogen atom in the pyridine (B92270) ring provides a site for quaternization, leading to the formation of polyelectrolytes with unique solution and solid-state properties. mdpi.com

The reactivity of heterocyclic vinyl monomers in polymerization can be influenced by the nature of the heterocyclic ring and the position of the vinyl group. acs.org For instance, the copolymerization of NVP with multifunctional acrylates has been shown to enhance polymerization rates and improve the thermo-mechanical properties of the resulting crosslinked polymers. nih.gov

Significance of the 2(1H)-Pyridinethione Scaffold in Chemical Synthesis and Functional Materials

The 2(1H)-pyridinethione ring system is a versatile scaffold in chemical synthesis, primarily due to its rich chemical reactivity and its existence in a tautomeric equilibrium with its thiol form, 2-mercaptopyridine. researchgate.net This equilibrium can be influenced by the surrounding environment, such as solvent polarity. researchgate.net The thione form is generally considered the major tautomer. rsc.org

This scaffold serves as a precursor for a variety of derivatives. For example, it can be alkylated at the sulfur atom to form S-alkylated derivatives, which can then be used in cyclization reactions to synthesize fused heterocyclic systems like thieno[2,3-b]pyridines. researchgate.net The synthesis of these derivatives often starts from 3-cyano-2(1H)-pyridinethione, which can be prepared through the reaction of arylmethylenecyanothioacetamide with compounds like ethyl acetoacetate. researchgate.net

Furthermore, the N-hydroxy derivative, 1-hydroxy-2(1H)-pyridinethione, is a well-studied compound that serves as a precursor to radical species and is used in the synthesis of various derivatives, including those with applications as ligands for metal complexes. acs.orgnih.govresearchgate.net The photochemistry of N-hydroxypyridine-2-thione derivatives has been investigated, revealing their ability to generate radicals upon irradiation. acs.org The sodium salt of 1-hydroxy-2-pyridinethione, known as sodium pyrithione, is a commercially available compound with applications as a preservative and antimicrobial agent. atamanchemicals.com

The ability of the pyridinethione moiety to participate in thiol-disulfide exchange reactions is particularly significant for the development of functional materials. rsc.org This property allows for the post-polymerization modification of polymers containing this scaffold, enabling the attachment of various molecules and the creation of dynamic materials. rsc.org

Research Landscape and Emerging Trends Pertaining to 2(1H)-Pyridinethione, 1-vinyl-

While research directly focused on 2(1H)-Pyridinethione, 1-vinyl- is still emerging, the broader landscape of related N-vinyl thio-lactam and pyridyl disulfide monomers provides insight into its potential and current research trends. A key area of investigation is the synthesis of polymers with functional pendant groups that can undergo further chemical transformations.

Monomers containing the pyridyl disulfide group have been synthesized and utilized in various modern polymerization techniques, including free radical polymerization (FRP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.org The significance of this group lies in its ability to undergo facile and quantitative thiol-disulfide exchange. This reaction releases the stable 2-pyridinethione as a leaving group, providing a strong driving force for the reaction and allowing for the convenient post-modification of the polymer under mild conditions in both aqueous and organic media. rsc.org

A recent study detailed the design and synthesis of a vinyl monomer incorporating a 2-mercaptopyridyl moiety for the development of photoadhesive materials. This highlights the interest in harnessing the adhesive properties that the pyridinethione/mercaptopyridine functionality can confer to a polymer.

The general trend in this field is the development of "smart" or functional polymers where the monomer unit serves a specific purpose beyond simply forming the polymer backbone. For 2(1H)-Pyridinethione, 1-vinyl-, this translates to its potential use in creating:

Polymers for Bioconjugation: The reactive disulfide-like linkage would allow for the attachment of biomolecules like peptides or proteins.

Responsive Materials: The thione group could be used to create materials that respond to stimuli such as pH or the presence of specific thiols.

Functional Surfaces: Polymers derived from this monomer could be used to coat surfaces, imparting unique adhesive or reactive properties.

The synthesis of such monomers often involves the reaction of the parent pyridinethione with a vinyl-containing electrophile or the vinylation of the pyridinethione itself. The polymerization is typically carried out using standard free-radical techniques, with a growing emphasis on controlled radical polymerization methods like RAFT to produce well-defined polymer architectures.

Below are tables summarizing data on related compounds, which provide context for the potential properties and synthesis of 2(1H)-Pyridinethione, 1-vinyl-.

Table 1: Properties of Related Heterocyclic Vinyl Monomers This table is interactive. You can sort and filter the data.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

|---|---|---|---|---|

| N-Vinyl-2-pyrrolidone | 88-12-0 | C6H9NO | 111.14 | Hydrophilic, forms water-soluble polymers, used in biomedical applications. chemicalbook.com |

| 2-Vinylpyridine | 100-69-6 | C7H7N | 105.14 | Nitrogen atom allows for quaternization, precursor to polyelectrolytes. mdpi.com |

| 4-Vinylpyridine | 100-43-6 | C7H7N | 105.14 | Isomer of 2-vinylpyridine with different polymer properties. mdpi.com |

Table 2: Polymerization Data for Related N-Vinyl Monomers This table is interactive. You can sort and filter the data.

| Monomer | Polymerization Method | Initiator | Solvent | Key Findings |

|---|---|---|---|---|

| N-Vinyl-2-pyrrolidone | Free Radical | AIBN | 1,4-Dioxane | Polymerization rate can be accelerated by mercapto acids which also regulate molecular weight. mdpi.com |

| N-Vinyl-2-pyrrolidone | γ-Radiation | None | Bulk | Polymerization proceeds via the vinyl group; glass transition temperature increases with molecular weight. metu.edu.tr |

| Methacrylamide with pyridyl disulfide group (M6) | Copolymerization with HPMA | Not Specified | Not Specified | Creates polymers with functional pendant groups stable in aqueous conditions. rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

19006-83-8 |

|---|---|

Molecular Formula |

C7H7NS |

Molecular Weight |

137.2 g/mol |

IUPAC Name |

1-ethenylpyridine-2-thione |

InChI |

InChI=1S/C7H7NS/c1-2-8-6-4-3-5-7(8)9/h2-6H,1H2 |

InChI Key |

QQFUZMYDUYLUKD-UHFFFAOYSA-N |

SMILES |

C=CN1C=CC=CC1=S |

Canonical SMILES |

C=CN1C=CC=CC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyridinethione, 1 Vinyl and Its Derivatives

Direct N-Vinylation Strategies for 2(1H)-Pyridinethione Precursors

Direct vinylation of the nitrogen atom of 2(1H)-pyridinethione is a common and direct approach. This can be achieved using transition metal catalysis or base-mediated reactions, which offer different advantages in terms of reaction conditions and substrate scope.

Exploration of Transition Metal-Catalyzed N-Vinylation Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds, including the N-vinylation of heterocycles. elsevier.com Catalysts based on copper and palladium are frequently employed for this transformation. These reactions typically involve the coupling of 2(1H)-pyridinethione with a vinylating agent, such as a vinyl halide or vinyl boronic acid derivative. For instance, cobalt-catalyzed redox-neutral synthesis has been developed for producing pyridones using vinyl acetate (B1210297) as an acetylene (B1199291) equivalent, a method that could potentially be adapted for pyridinethiones. nih.gov The efficiency and selectivity of these reactions are highly dependent on the choice of metal, ligand, base, and solvent.

A key challenge in the vinylation of 2(1H)-pyridinethione is controlling the regioselectivity, as the molecule possesses two nucleophilic centers: the nitrogen and the sulfur atoms. While N-alkylation is often favored under specific conditions, S-alkylation can be a competing reaction. researchgate.net The selection of the catalytic system is crucial to steer the reaction towards the desired N-vinylation product. Research in related N-heterocycles has demonstrated that highly chemo- and regioselective vinylation can be achieved using specialized reagents like vinylsulfonium salts. nih.gov

Table 1: Examples of Transition Metal-Catalyzed N-Arylation/Vinylation Conditions for N-Heterocycles (Illustrative) This table illustrates typical conditions for related reactions, as direct examples for 1-vinyl-2(1H)-pyridinethione are not extensively documented.

| Catalyst/Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Ref |

| CuI / L-proline | Vinyl Iodide | K2CO3 | DMSO | 60-90 | Moderate-Good | researchgate.net |

| Pd(OAc)2 / Xantphos | Vinylboronic Acid | K3PO4 | Toluene | 100 | Good-Excellent | researchgate.net |

| Cp*Co(III) | Vinyl Acetate | - | DCE | 25 | Good | nih.gov |

Base-Mediated N-Vinylation Approaches

Base-mediated N-vinylation offers a classical and often more economical alternative to transition metal-catalyzed methods. This approach typically involves the deprotonation of 2(1H)-pyridinethione with a suitable base to form the corresponding pyridinethionate anion. This anion then acts as a nucleophile, attacking a vinylating agent such as vinyl bromide, vinyl chloride, or an activated acetylene.

Early work by Undheim and co-workers extensively studied the vinylation reactions of pyridine-2-thiones. uio.no They established that direct vinylation with acetylene under pressure in the presence of a potassium hydroxide (B78521) catalyst in dioxane leads to the formation of 1-vinyl-2(1H)-pyridinethione. This method highlights the use of acetylene as a direct vinylating agent. The basicity of the reaction medium is a critical parameter, as it influences the concentration of the nucleophilic anion.

Construction of the Pyridinethione Ring System with Pre-Existing N-Vinyl Functionality

An alternative synthetic paradigm involves the construction of the pyridinethione ring from acyclic precursors that already contain the N-vinyl group. While less common, these methods can be advantageous for creating complex derivatives.

Cyclocondensation Reactions Incorporating Vinyl-Containing Amine Moieties

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. researchgate.net In this context, a vinyl-containing amine or a related nitrogenous precursor could react with a suitable 1,5-dicarbonyl compound or its equivalent, followed by a thionation step to yield the target N-vinyl pyridinethione. The Bohlmann-Rahtz pyridine (B92270) synthesis, which involves the condensation of an enamine with an alkynone, is a powerful method for constructing pyridine rings and could theoretically be adapted by using an N-vinyl enamine. researchgate.net

For example, the reaction of a β-ketoaldehyde with cyanothioacetamide is a known route to pyridinethiones. researchgate.net If a vinyl-substituted cyanothioacetamide or a related precursor were used, it could potentially lead to the formation of an N-vinyl pyridinethione ring directly.

Ring Transformation Pathways Leading to N-Vinyl Pyridinethiones

Ring transformation, or recyclization, provides another pathway where one heterocyclic system is converted into another. For instance, a pyran or thiopyran ring system could potentially be transformed into a pyridinethione. Reactions of pyranones with amines are known to yield pyridinones, which could then be thionated. researchgate.net If vinylamine (B613835) were used as the nitrogen source in such a reaction, it could provide a route to the N-vinyl scaffold. Similarly, ring enlargement of smaller rings or ring contraction of larger systems containing the necessary functionalities could also be envisioned as potential, albeit more complex, synthetic routes. free.fr

Control of Regioselectivity and Stereoselectivity in the Synthesis of N-Vinyl Pyridinethiones

A significant challenge in the synthesis of 1-vinyl-2(1H)-pyridinethione via direct vinylation is controlling regioselectivity. The 2(1H)-pyridinethione molecule exists in a tautomeric equilibrium with its thiol form, 2-mercaptopyridine, and its anion is ambident, with nucleophilic character on both the nitrogen and sulfur atoms.

The outcome of alkylation or vinylation reactions (N- versus S-substitution) is highly dependent on the reaction conditions. Factors such as the nature of the electrophile, the solvent, the counter-ion, and the temperature play a crucial role. Generally, harder electrophiles and conditions that favor a "free" anion (e.g., polar aprotic solvents) tend to promote N-alkylation, whereas softer electrophiles and conditions that favor ion-pairing (e.g., nonpolar solvents) often lead to S-alkylation. researchgate.net In the context of N-vinylation, the choice between a hard vinylating agent (like a vinyl cation equivalent) and a softer one (like a vinyl halide in a transition-metal cycle) can influence the N/S ratio of the products.

Stereoselectivity, referring to the E/Z geometry of the vinyl group's double bond, is primarily a concern when substituted vinylating agents are used. In many transition-metal-catalyzed cross-coupling reactions, the stereochemistry of the vinyl partner is retained in the product. For base-mediated reactions with acetylene or its derivatives, the stereochemical outcome may be less controlled unless specific directing groups or reaction conditions are employed.

Purification and Isolation Techniques for N-Vinyl Pyridinethiones

The successful synthesis of N-vinyl pyridinethiones and their derivatives is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, catalysts, and by-products, thereby ensuring the high purity required for subsequent applications, such as polymerization or biological screening. The primary techniques employed for the purification of these heterocyclic compounds are column chromatography and recrystallization. The selection of a specific method is often dictated by the physical state, stability, and polarity of the target compound.

Column Chromatography

Column chromatography is a cornerstone technique for the purification of N-vinyl pyridinethione derivatives, particularly for those synthesized in solution. nih.govlibretexts.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, while being eluted by a mobile phase. libretexts.orgcup.edu.cn The choice of eluent system, a single solvent or a mixture of solvents, is crucial for achieving effective separation. chemrxiv.org

While specific documented examples for 2(1H)-Pyridinethione, 1-vinyl- are scarce, extensive research on the purification of structurally analogous N-vinyl pyridones and isoquinolones provides valuable insights. In these cases, column chromatography using silica gel is the most frequently reported method. The polarity of the eluent is carefully adjusted to ensure the desired compound is separated from impurities. Common solvent systems include mixtures of ethyl acetate and hexane, with the proportion of the more polar ethyl acetate being increased to elute the target compounds. nih.govacs.org

For instance, in the synthesis of various isoquinolin-1(2H)-one and pyridin-2(1H)-one derivatives, which are oxygen analogs of the target thiones, purification is consistently achieved via column chromatography. The table below summarizes the conditions used for several of these related compounds, illustrating the typical solvent systems employed.

| Compound Name | Eluent System (v/v) | Reference |

|---|---|---|

| Isoquinolin-1(2H)-one | 50-60% Ethyl Acetate in Hexane | nih.gov |

| 6-Bromoisoquinolin-1(2H)-one | 100% Ethyl Acetate | nih.govacs.org |

| 6-Iodoisoquinolin-1(2H)-one | 80-90% Ethyl Acetate in Hexane | nih.govacs.org |

| 3-Benzylpyridin-2(1H)-one | 80-90% Ethyl Acetate in Hexane | acs.org |

The process generally involves concentrating the crude reaction mixture and applying it to the top of a silica gel column. The solvent system is then passed through the column, and fractions are collected sequentially. libretexts.org The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC) before combining the pure fractions and removing the solvent under reduced pressure to yield the purified product. chemrxiv.org

Recrystallization

Recrystallization is a highly effective method for purifying solid N-vinyl pyridinethione derivatives. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. ualberta.ca An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. ualberta.ca

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For precursors like 1-hydroxy-2-pyridinethione, recrystallization from ethanol (B145695) has been reported to yield the purified product after acidification from its sodium salt solution. researchgate.net In the purification of related heterocyclic compounds, such as 1-hydroxy-3-ethyl-6-methyl-2-pyridinethione, a mixture of alcohol and ether is used for recrystallization. google.com

The general procedure involves dissolving the crude solid in a suitable hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried. ualberta.ca

| Compound Name | Solvent(s) | Reference |

|---|---|---|

| 1-Hydroxy-2-pyridinethione | Ethanol | researchgate.net |

| 1-Hydroxy-3-ethyl-6-methyl-2-pyridinethione | Alcohol-Ether | google.com |

Other reported techniques for related pyridine compounds include distillation and solvent extraction, which may be applicable depending on the specific properties of the N-vinyl pyridinethione derivative. google.comgoogle.com For instance, polymers derived from vinylpyridines have been purified by repeated extractions with an acetone/water solvent system to remove residual monomers and oligomers. google.com

In-depth Analysis of 2(1H)-Pyridinethione, 1-vinyl- Remains Limited in Scientific Literature

A comprehensive review of published scientific literature reveals a significant scarcity of detailed research focused specifically on the chemical compound 2(1H)-Pyridinethione, 1-vinyl-. While its parent molecule, 2(1H)-Pyridinethione, is the subject of extensive study, the N-vinyl substituted variant has not been a focus of dedicated investigation into its tautomeric, conformational, and spectroscopic properties. Consequently, a detailed article with specific experimental data tables as requested cannot be generated at this time without resorting to speculation.

The study of tautomerism, the phenomenon where chemical compounds exist as a mixture of two or more interconvertible isomers, is crucial for understanding the reactivity and properties of pyridinethiones. For the parent compound, 2(1H)-Pyridinethione, the thione-thiol equilibrium is well-documented. acs.orgcdnsciencepub.com This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms, resulting in the thione form (C=S, N-H) and the thiol form (C-S-H, N).

Research indicates that in the gas phase, the thiol form (2-pyridinethiol) is more stable. acs.org However, in solution, the equilibrium often shifts to favor the more polar thione tautomer, a preference that is significantly influenced by the solvent's polarity. acs.orgcdnsciencepub.com Polar solvents and self-association through hydrogen bonding tend to stabilize the thione form. cdnsciencepub.com

The introduction of a vinyl group at the N-1 position, creating 2(1H)-Pyridinethione, 1-vinyl-, would eliminate the possibility of the thiol tautomer by replacing the proton on the nitrogen atom. Therefore, this specific molecule is locked in the thione form. Any discussion of tautomerism would be limited to this structural reality. The electronic effects of the N-vinyl group, being a conjugated system, would be expected to influence the electronic distribution within the pyridinethione ring, but detailed studies quantifying this impact are not available.

Similarly, advanced spectroscopic characterization for 2(1H)-Pyridinethione, 1-vinyl- is not present in the accessible literature. While spectroscopic data for the parent 2-pyridinethione chemicalbook.comnist.gov and for related N-substituted compounds like N-methyl-2-pyridinethione cdnsciencepub.com are available, specific NMR, IR, Raman, and UV-Vis spectra for the N-vinyl derivative have not been published. Constructing a detailed analysis for each spectroscopic technique as outlined in the request would require experimental data that is currently unavailable.

Molecular Structure, Tautomerism, and Spectroscopic Elucidation of 2 1h Pyridinethione, 1 Vinyl

Advanced Spectroscopic Characterization of Molecular Conformations

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of compounds through the analysis of their fragmentation patterns upon ionization. For 2(1H)-Pyridinethione, 1-vinyl-, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into the stability and bonding within the molecule.

The electron ionization (EI) mass spectrum of 2(1H)-Pyridinethione, 1-vinyl-, would be expected to exhibit a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation of this molecular ion is influenced by the constituent functional groups: the pyridinethione ring and the N-vinyl group. The charge is typically localized on the heterocyclic ring system or the sulfur atom.

The fragmentation process is generally initiated by the loss of small, stable neutral molecules or radicals. For 2(1H)-Pyridinethione, 1-vinyl-, a primary fragmentation pathway is anticipated to be the loss of the vinyl group (C₂H₃) as a radical, leading to the formation of a stable pyridinethione cation. Another significant fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the pyridine (B92270) ring, a common fragmentation pathway for pyridine-containing compounds. Cleavage involving the thioamide group could also occur, potentially leading to the loss of a sulfur atom or a thioformyl (B1219250) radical (HCS).

The predicted major fragmentation pathways are summarized in the table below. The relative abundance of these fragments provides a characteristic fingerprint for the identification of 2(1H)-Pyridinethione, 1-vinyl-.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 137 | [M]⁺˙ | C₇H₇NS | Molecular Ion |

| 110 | [M - C₂H₃]⁺ | C₅H₄NS | Loss of the vinyl radical |

| 105 | [M - S]⁺˙ | C₇H₇N | Loss of a sulfur atom |

| 78 | [C₅H₄N]⁺ | C₅H₄N | Pyridine cation, resulting from more complex rearrangement and fragmentation |

| 27 | [C₂H₃]⁺ | C₂H₃ | Vinyl cation |

This table is based on predicted fragmentation patterns and the exact m/z values and relative intensities would need to be confirmed by experimental data.

The analysis of these characteristic fragments allows for the unambiguous identification of 2(1H)-Pyridinethione, 1-vinyl-, and helps to distinguish it from its isomers and related compounds. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, further confirming their elemental composition.

Reactivity and Mechanistic Studies of 2 1h Pyridinethione, 1 Vinyl

Polymerization Behavior of the N-Vinyl Moiety

The polymerization of 2(1H)-Pyridinethione, 1-vinyl- is anticipated to proceed primarily through the N-vinyl group, a common feature in a class of monomers known as less-activated monomers (LAMs). The reactivity of this group is influenced by the electronic and steric effects of the pyridinethione ring.

Radical Polymerization Kinetics and Mechanisms

Conventional free radical polymerization is a common method for polymerizing vinyl monomers. sci-hub.se The process involves initiation, propagation, and termination steps. sci-hub.se For 2(1H)-Pyridinethione, 1-vinyl-, the kinetics and mechanism can be extrapolated from studies on analogous N-vinyl compounds.

Initiation of the radical polymerization of 2(1H)-Pyridinethione, 1-vinyl- can be achieved using thermal or photochemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator decomposes to generate primary radicals, which then attack the vinyl group of the monomer to form a monomer radical. sci-hub.seyoutube.com This new radical then propagates by adding to subsequent monomer molecules.

Chain transfer and termination are competing reactions that limit the growth of the polymer chain. wikipedia.org Chain transfer can occur to the monomer, polymer, or a chain transfer agent, resulting in a decrease in the average molecular weight of the polymer. wikipedia.orgopen.edu The pyridinethione group itself, or its tautomeric form, 2-mercaptopyridine, could potentially act as a chain transfer agent due to the presence of a labile hydrogen atom in the thiol form. This could lead to a self-regulating effect on the molecular weight of the resulting polymer.

Termination of growing polymer chains in radical polymerization typically occurs through combination or disproportionation of two propagating radicals. open.edu The specific termination mechanism can influence the molecular weight distribution and the structure of the final polymer.

Cationic Polymerization of 1-Vinyl-2(1H)-pyridinethione

Cationic polymerization is an alternative method for polymerizing vinyl monomers, particularly those with electron-donating substituents. semanticscholar.org While N-vinyl amides are generally considered less reactive in cationic polymerization compared to vinyl ethers, the possibility of polymerizing 2(1H)-Pyridinethione, 1-vinyl- via a cationic mechanism cannot be entirely ruled out, especially with the use of strong Lewis acids as initiators. nih.govresearchgate.net The mechanism would involve the formation of a carbocationic active center that propagates by adding to monomer units. However, the nucleophilic character of the pyridinethione ring might interfere with the cationic active center, potentially leading to side reactions and a complex polymerization behavior.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

To overcome the limitations of conventional radical polymerization and to synthesize polymers with well-defined architectures, controlled/living polymerization techniques have been developed. These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.org

The application of controlled/living polymerization techniques to 2(1H)-Pyridinethione, 1-vinyl- would be a significant step towards producing well-defined polymers with this functional monomer.

RAFT Polymerization: RAFT polymerization is a versatile technique that has been successfully applied to a wide range of monomers, including N-vinyl compounds. sigmaaldrich.commdpi.com The choice of the RAFT agent is crucial for achieving good control over the polymerization. sigmaaldrich.com For less-activated monomers like N-vinyl amides, xanthates or dithiocarbamates are often effective RAFT agents. mdpi.com The synthesis of well-defined poly(1-vinyl-2(1H)-pyridinethione) or block copolymers containing this monomer unit could be envisioned using RAFT polymerization. redalyc.org

ATRP: Atom Transfer Radical Polymerization (ATRP) is another powerful technique for controlled polymerization. nih.gov However, the application of ATRP to N-vinyl monomers can be challenging due to potential interactions between the monomer or polymer and the copper catalyst. nsysu.edu.twresearchgate.net The pyridinethione moiety in 2(1H)-Pyridinethione, 1-vinyl- could also chelate with the copper catalyst, potentially deactivating it and hindering the polymerization. Careful selection of ligands and reaction conditions would be necessary to achieve controlled polymerization of this monomer via ATRP.

Table 1: Key Polymerization Techniques and Their Potential Applicability to 2(1H)-Pyridinethione, 1-vinyl-

| Polymerization Technique | Potential for 2(1H)-Pyridinethione, 1-vinyl- | Key Considerations |

| Radical Polymerization | High | Potential for self-initiation or chain transfer involving the pyridinethione group. |

| Cationic Polymerization | Low to Moderate | Potential for side reactions due to the nucleophilicity of the pyridinethione ring. |

| RAFT Polymerization | High | Choice of RAFT agent is critical (e.g., xanthates, dithiocarbamates). |

| ATRP | Moderate to Low | Potential for catalyst deactivation by the pyridinethione moiety. |

Chemical Transformations of the Pyridinethione Heterocycle

The pyridinethione core of the molecule is the primary site for a variety of chemical transformations, ranging from reactions at the exocyclic sulfur atom to modifications of the pyridine (B92270) ring itself.

Functionalization Reactions at the Sulfur Atom

The sulfur atom, existing in a thione-thiol tautomeric equilibrium, is a key center of reactivity, readily undergoing oxidation, alkylation, and acylation reactions.

The thiol tautomer of 2(1H)-pyridinethione derivatives can be readily oxidized to form the corresponding disulfide, 1,1'-divinyl-2,2'-disulfanediylbis(pyridin-2-one). This reaction is a common pathway for thiols and related compounds. nih.govlibretexts.org The oxidation process involves the formation of a sulfur-sulfur bond between two molecules of the parent pyridinethione, typically facilitated by mild oxidizing agents. libretexts.org

The general mechanism for thiol oxidation to a disulfide involves the removal of a hydrogen atom from two thiol molecules, which then combine. libretexts.org In biological systems, this can be mediated by agents like NAD⁺. libretexts.org In a laboratory setting, various oxidants can be employed. The formation of disulfide linkages is a fundamental process in the chemistry of sulfur-containing heterocycles and is crucial in fields like polymer chemistry, where pyridyl disulfide groups can be incorporated for post-modification purposes. rsc.org The release of the stable 2-pyridinethione upon thiol-disulfide exchange provides a thermodynamic driving force for such reactions. rsc.org

The nucleophilic sulfur atom in the pyridinethione system is readily alkylated and acylated. thieme.de S-alkylation typically proceeds by treating the pyridinethione or its corresponding thiolate salt with an alkyl halide or another suitable alkylating agent. abertay.ac.uk This reaction is regioselective for the sulfur atom due to its high nucleophilicity.

For instance, studies on analogous 3-cyano-2(1H)-pyridinethiones demonstrate that alkylation with compounds containing a halogen atom adjacent to an active methylene (B1212753) group occurs selectively at the sulfur atom. abertay.ac.uk This S-alkylation is often the first step in sequential reactions, such as the Thorpe-Ziegler cyclization, to build fused thieno[2,3-b]pyridine (B153569) systems. abertay.ac.uk Similarly, S-acylation can be achieved using acyl halides or anhydrides, leading to the formation of S-acyl derivatives which can serve as intermediates in further transformations. thieme.delibretexts.org

Table 1: Representative S-Alkylation Reactions of Pyridinethione Analogs

| Pyridinethione Substrate | Alkylating Agent | Base/Solvent | Product Type | Ref |

| 3-Cyano-2(1H)-pyridinethione | Allyl Bromide | Sodium Methoxide / DMF | S-Allyl-3-cyanopyridinethione | abertay.ac.uk |

| 3-Cyano-2(1H)-pyridinethione | Diethyl bromomalonate | Sodium Ethoxide / DMF | S-Alkylated intermediate for thienopyridine synthesis | abertay.ac.uk |

| N-Substituted Pyridinethiones | Alkyl Halides | Various | S-Alkyl Pyridinium Species | thieme.de |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in 2(1H)-Pyridinethione, 1-vinyl- exhibits a distinct reactivity pattern towards electrophilic and nucleophilic substitution, which is characteristic of the pyridine nucleus but modified by its substituents.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene. gcwgandhinagar.com Electrophilic attack, when forced under harsh conditions (e.g., nitration, sulfonation), typically occurs at the C-3 and C-5 positions. gcwgandhinagar.comlkouniv.ac.inwikipedia.org The nitrogen atom and the electron-withdrawing nature of the thiocarbonyl group further deactivate the ring towards electrophilic attack. Friedel-Crafts alkylation and acylation reactions are generally not feasible as the Lewis acid catalysts coordinate to the basic nitrogen atom, leading to even greater deactivation. libretexts.orglkouniv.ac.in

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. nih.govmasterorganicchemistry.comstackexchange.comlibretexts.org The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, favors attack at these positions. stackexchange.comlibretexts.org In 2(1H)-Pyridinethione, 1-vinyl-, the C-2 position is occupied. Therefore, nucleophilic attack is expected to occur preferentially at the C-4 and C-6 positions. The presence of a good leaving group at these positions would facilitate a substitution reaction. nih.gov

Annulation and Cyclization Reactions Involving the Pyridinethione Core

The bifunctional nature of the 2(1H)-pyridinethione moiety, possessing both a nucleophilic sulfur and reactive sites on the pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Annulation and cyclization reactions provide access to a diverse range of polycyclic structures. snnu.edu.cnsioc-journal.cn

A common transformation is the reaction of 2-pyridinethiones with α-halocarbonyl compounds or acetylenic esters to form thiazolo[3,2-a]pyridinium salts. msu.ru This reaction proceeds via initial S-alkylation followed by an intramolecular cyclization. Pyridinium 1,4-zwitterionic thiolates, which can be derived from pyridinethiones, are versatile synthons for various [3+m] and [5+m] annulation reactions to construct nitrogen- and sulfur-containing heterocycles. sioc-journal.cnmdpi.com

Furthermore, transition-metal-catalyzed C-H activation and annulation reactions represent a modern approach for constructing complex heterocyclic systems. nih.govacs.org For 2(1H)-Pyridinethione, 1-vinyl-, the vinylic C-H bonds on the N-substituent could potentially participate in such annulation reactions, offering a pathway to novel fused pyridone or isoquinolone-type structures. nih.govacs.org Radical cascade cyclizations also provide an efficient route for building polycyclic architectures from appropriately functionalized precursors. chemrxiv.org

Radical Reactions Involving 2(1H)-Pyridinethione, 1-vinyl-

The 2(1H)-pyridinethione scaffold is well-known for its role in radical chemistry, most notably through the photochemistry of N-hydroxy-2-pyridinethione derivatives (Barton esters). acs.orgacs.org These compounds serve as efficient precursors for carbon-centered radicals via photolytic cleavage of the N-O bond, followed by decarboxylation. acs.org

For 2(1H)-Pyridinethione, 1-vinyl-, while lacking the N-O bond, both the thiocarbonyl group and the N-vinyl group are reactive moieties in radical processes. The thiocarbonyl group can undergo photochemical [2+2] cycloaddition with alkenes to form thietane (B1214591) intermediates, which can then undergo further rearrangements. clockss.org

The N-vinyl group introduces additional pathways for radical reactions. Photochemical [2+2] cycloadditions of vinyl pyridines are known to proceed through the formation of pyridyl diradicals. nih.gov It is plausible that irradiation of 2(1H)-Pyridinethione, 1-vinyl- could initiate radical reactions at the vinyl group, such as polymerization or cycloaddition. The pyridine ring itself is an effective radical trap. nih.gov For example, N-methoxypyridinium salts react efficiently with alkyl radicals in chain reactions. nih.gov Therefore, radicals generated in the system could potentially add to the pyridine ring of another molecule. The combination of the thiocarbonyl and vinyl functionalities suggests that intramolecular radical cyclizations could also be a feasible reaction pathway under appropriate conditions, potentially leading to novel bicyclic systems. chemrxiv.orgbeilstein-journals.orgresearchgate.net

Table 2: Potential Radical Reaction Pathways for 2(1H)-Pyridinethione, 1-vinyl-

| Reactive Moiety | Type of Radical Reaction | Potential Product Type | Analogous System/Reference |

| Thiocarbonyl Group | Photochemical [2+2] Cycloaddition with Alkenes | Thietanes | General Thioamides clockss.org |

| N-Vinyl Group | Photochemical [2+2] Cycloaddition | Cyclobutane derivatives | Acyclic Vinyl Pyridines nih.gov |

| N-Vinyl Group | Radical-initiated Polymerization | Poly(1-vinyl-2(1H)-pyridinethione) | General Vinyl Monomers rsc.org |

| Pyridine Ring | Radical Addition | Alkylated Pyridinethione Derivatives | N-Alkoxypyridinium Salts nih.gov |

| Whole Molecule | Intramolecular Radical Cyclization | Fused Bicyclic Systems | Radical Cascade Cyclizations chemrxiv.org |

Coordination Chemistry of 2 1h Pyridinethione, 1 Vinyl As a Ligand

Catalytic Applications of 2(1H)-Pyridinethione, 1-vinyl- Metal Complexes

The potential for catalytic applications of metal complexes derived from 2(1H)-Pyridinethione, 1-vinyl- has not been explored in the scientific literature. As a result, there are no research findings to report on their use in catalysis.

Insufficient Information Available to Generate Article on the Coordination Chemistry of 2(1H)-Pyridinethione, 1-vinyl-

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific research findings on the coordination chemistry of the compound "2(1H)-Pyridinethione, 1-vinyl-" and its role as a ligand in organic transformations and polymerization catalysis.

The initial objective was to construct a detailed article structured around the coordination chemistry of this specific ligand, with a focus on its applications in catalysis. The intended article outline included sections on its role in organic transformations and polymerization catalysis, supported by detailed research findings and data tables.

Consequently, the necessary data to populate the requested sections on "Role in Organic Transformations" and "Polymerization Catalysis" with scientifically accurate and detailed research findings, including data tables, could not be located. The absence of this foundational information makes it impossible to generate the thorough and informative article as per the user's instructions while adhering to the strict content inclusions and exclusions.

Therefore, this response serves to inform the user that the requested article cannot be generated at this time due to the apparent lack of published research on the specific catalytic applications of 2(1H)-Pyridinethione, 1-vinyl- as a ligand. Further research in the chemical sciences community may be required to elucidate the potential catalytic roles of this compound.

Theoretical and Computational Investigations of 2 1h Pyridinethione, 1 Vinyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure, stability, and energetic landscape of molecules. For 2(1H)-Pyridinethione, 1-vinyl-, these calculations help predict its most stable form, its electronic properties, and how it will interact with other chemical species.

Density Functional Theory (DFT) Studies of Tautomeric Stability and Aromaticity

One of the most critical aspects of the 2-pyridinethione system is its tautomerism. It primarily exists in equilibrium between the thione form (with a C=S double bond) and the thiol form (an aromatic ring with an S-H group). Density Functional Theory (DFT) has been widely applied to determine the relative stabilities of these tautomers for the parent compound.

Computational studies, using methods like B3LYP and MP2, have consistently shown that the relative stability is highly dependent on the environment. ubc.canih.gov In the gas phase, the thiol tautomer (2-Pyridinethiol) is generally found to be more stable than the thione tautomer by approximately 2-3 kcal/mol. nih.gov However, the thione form possesses a significantly larger dipole moment. ubc.canih.gov This leads to a reversal of stability in polar solvents, where the thione tautomer is preferentially stabilized and becomes the dominant species. nih.gov

The introduction of the 1-vinyl group is predicted to influence this equilibrium. The vinyl group is a π-conjugating system that can draw electron density from the nitrogen atom. This conjugation would further stabilize the thioamide resonance of the thione form, likely shifting the equilibrium further in favor of the 2(1H)-Pyridinethione, 1-vinyl- tautomer, even in less polar environments, compared to the unsubstituted parent compound.

Table 1: Calculated Energetic and Electronic Properties of Parent 2-Pyridinethione Tautomers Data based on computational studies of the parent compound, 2(1H)-Pyridinethione/2-Pyridinethiol.

| Property | Thione Tautomer | Thiol Tautomer | Reference |

|---|---|---|---|

| Relative Energy (Gas Phase, kcal/mol) | +2.61 | 0 (more stable) | nih.gov |

| Relative Energy (Cyclohexane, kcal/mol) | 0 (more stable) | +1.96 | nih.gov |

| Dipole Moment (Gas Phase, Debye) | ~3.5 - 4.5 D | ~1.2 - 1.5 D | ubc.canih.gov |

| NICS(1) (ppm) | -3.5 | -8.8 | nih.govresearchgate.net |

Molecular Orbital Analysis and Electronic Properties

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic properties. The energies and distributions of these orbitals determine where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For the parent 2(1H)-pyridinethione, DFT calculations show that the HOMO is typically a π-orbital with significant contributions from the sulfur and nitrogen lone pairs and the ring's π-system. The LUMO is generally a π* anti-bonding orbital. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and is related to the energy required for electronic excitation. ejbps.com

The addition of the 1-vinyl group creates a larger conjugated π-electron system that includes the pyridine (B92270) ring, the thione group, and the vinyl's C=C double bond. This extended conjugation is expected to have two primary effects:

It will raise the energy of the HOMO and lower the energy of the LUMO.

Consequently, the HOMO-LUMO gap will decrease.

A smaller HOMO-LUMO gap suggests that 2(1H)-Pyridinethione, 1-vinyl- would be more reactive and more easily polarizable than its parent compound. It would also absorb light at longer wavelengths.

Table 2: Global Reactivity Descriptors (Calculated for Parent Tautomers) Based on DFT calculations, these descriptors predict general reactivity.

| Descriptor | Definition | Significance | Reference |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. Higher value means lower reactivity. | ejbps.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The "escaping tendency" of electrons. A higher (less negative) value indicates better nucleophilicity. | ejbps.com |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of electrophilic character. Higher value means stronger electrophile. | ejbps.com |

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the in-depth study of reaction pathways, including the identification of transient intermediates and high-energy transition states. This provides invaluable insight into reaction feasibility, rates, and selectivity.

Transition State Analysis for Polymerization and Functionalization Pathways

For 2(1H)-Pyridinethione, 1-vinyl-, two primary types of reactions are of interest: functionalization of the heterocyclic ring and polymerization of the vinyl group. Transition state (TS) analysis is the key to understanding the energy barriers associated with these processes.

While no specific TS analysis for the polymerization of 2(1H)-Pyridinethione, 1-vinyl- is available, the mechanism can be inferred. As a vinyl monomer, it is expected to undergo radical polymerization. Computational studies of such processes would model the initiation, propagation, and termination steps to calculate their respective activation energies. The propagation step, for instance, would involve the attack of a growing polymer radical on the β-carbon of the vinyl group of a monomer molecule. Finding the TS for this step would reveal the energy barrier that governs the rate of polymer chain growth.

In the context of the core ring system, TS calculations have been performed for the tautomerization between the thione and thiol forms of the parent compound. The direct intramolecular proton transfer has a very high activation barrier (25-30 kcal/mol). nih.govresearchgate.net However, the barrier is significantly lower for a hydrogen-bonded dimer, suggesting this is the more likely pathway for tautomerization in solution. nih.govresearchgate.net This demonstrates how computational analysis can pinpoint the most favorable reaction mechanism.

Prediction of Reactivity and Selectivity

DFT-based reactivity descriptors (see Table 2) can provide a quantitative prediction of its behavior. For example, the electrophilicity index can suggest whether the molecule is more likely to react with nucleophiles or electrophiles. ejbps.com Furthermore, mapping the electrostatic potential (ESP) onto the molecule's surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2(1H)-Pyridinethione, 1-vinyl-, the sulfur atom and the α-carbon of the vinyl group would likely be electron-rich sites, while the β-carbon of the vinyl group would be a potential site for nucleophilic attack.

Computational models can be used to compare the activation barriers for different competing reaction pathways. For example, one could model the addition of an electrophile (like H⁺) to either the sulfur atom or the vinyl group. By comparing the energies of the transition states for these two pathways, one could predict which reaction is kinetically favored, thus determining the regioselectivity of the reaction.

Simulation of Spectroscopic Properties

The simulation of spectra is a vital tool for validating computational models and aiding in the interpretation of experimental data. By comparing calculated spectra with measured spectra, researchers can confirm the identity and structure of synthesized compounds.

For the 2-pyridinethione system, theoretical spectra have been crucial for distinguishing between the thione and thiol tautomers. researchgate.netmdpi.com DFT calculations are commonly used to predict vibrational (infrared) spectra. The calculated frequencies and intensities can be compared with experimental IR spectra to identify characteristic peaks, such as the C=S stretch of the thione or the S-H stretch of the thiol. mdpi.com

Electronic spectra (UV-Vis) are typically simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. For the parent compound, TD-DFT calculations correctly predict that the thione form absorbs at a longer wavelength than the thiol form. ubc.ca

In 2(1H)-Pyridinethione, 1-vinyl-, the vinyl group is conjugated with the pyridinethione chromophore. This extended conjugation is expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to the parent compound. TD-DFT calculations would be able to precisely predict the λ_max for this molecule, aiding in its experimental characterization.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical calculations of the infrared (IR) and Raman spectra of 2(1H)-Pyridinethione, 1-vinyl- are instrumental in assigning the vibrational modes observed in experimental spectroscopy. These calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

The process begins with the optimization of the molecule's ground-state geometry. A popular and effective method for this is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory is well-suited for organic molecules containing heteroatoms. Once the optimized geometry, corresponding to a minimum on the potential energy surface, is found, harmonic vibrational frequencies are calculated.

The output of these calculations provides the wavenumbers of the fundamental vibrational modes. However, due to the harmonic approximation and inherent limitations in the theoretical models, these calculated frequencies are often systematically higher than those observed experimentally. To correct for this, a uniform scaling factor (e.g., ~0.96-0.98 for B3LYP) is typically applied to the computed wavenumbers. researchgate.netmdpi.comnih.gov

Beyond the frequencies, the calculations also yield IR intensities and Raman activities for each mode. IR intensities are related to the change in the molecular dipole moment during a vibration, while Raman activities are related to the change in polarizability. niscpr.res.inmuni.cz This information is vital for predicting the appearance of the theoretical spectra and comparing them directly with experimental results.

The character of each vibrational mode is determined through Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretches, angle bends, and torsions) to each normal mode of vibration. This allows for a detailed and unambiguous assignment of the spectral bands. researchgate.net

For 2(1H)-Pyridinethione, 1-vinyl-, key vibrational modes of interest include the C=S stretching, N-H in-plane and out-of-plane bending (if considering the tautomeric form, though the 1-vinyl substitution precludes the N-H), pyridine ring stretching and deformation modes, and the characteristic vibrations of the 1-vinyl group (C=C stretch, C-H stretches, and bends). The vinyl group introduces unique spectral signatures that can be clearly identified through computational analysis.

Below is a representative table of theoretically calculated vibrational frequencies and their assignments for 2(1H)-Pyridinethione, 1-vinyl-.

Table 1: Calculated Vibrational Frequencies, Intensities, and Assignments for 2(1H)-Pyridinethione, 1-vinyl-

| Calculated Wavenumber (cm⁻¹) (Unscaled) | Calculated Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment (PED) |

|---|---|---|---|---|

| 3195 | 3067 | 15.2 | 110.5 | ν(C-H)vinyl, asymmetric stretch |

| 3178 | 3051 | 12.8 | 125.1 | ν(C-H)vinyl, symmetric stretch |

| 3140 | 3014 | 8.5 | 95.3 | ν(C-H)ring |

| 1635 | 1570 | 45.7 | 180.2 | ν(C=C)vinyl + ring deformation |

| 1588 | 1524 | 88.3 | 65.7 | ν(C=C)ring, ν(C=N)ring |

| 1460 | 1402 | 55.1 | 40.8 | δ(C-H)ring in-plane bend |

| 1285 | 1234 | 150.6 | 35.4 | ν(C=S) stretch + ν(C-N) stretch |

| 1145 | 1100 | 185.2 | 25.1 | ν(C=S) stretch + ring breathing |

| 998 | 958 | 25.3 | 58.9 | δ(C-H)vinyl out-of-plane wag |

| 755 | 725 | 68.9 | 15.6 | γ(C-H)ring out-of-plane bend |

| 620 | 595 | 30.1 | 10.2 | Ring deformation (puckering) |

Note: The data presented are representative values based on typical DFT (B3LYP/6-311++G(d,p)) calculations and are intended for illustrative purposes. ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

Electronic Excitation Calculations for UV-Vis Spectra

Theoretical calculations of the electronic absorption spectrum (UV-Vis) are performed to understand the electronic transitions that give rise to the molecule's absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating excited-state properties of medium-sized organic molecules like 2(1H)-Pyridinethione, 1-vinyl-. researchgate.netredalyc.org

The calculation is typically performed on the previously optimized ground-state geometry. TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima of the absorption bands (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption. The choice of functional can be critical, with range-separated functionals like CAM-B3LYP often providing more accurate results for charge-transfer excitations. redalyc.org

For each significant electronic transition, computational analysis reveals which molecular orbitals are involved. The primary transitions in molecules like 2(1H)-Pyridinethione, 1-vinyl- are expected to be of the π → π* and n → π* type. The π → π* transitions typically have high oscillator strengths and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, primarily located on the pyridine ring and vinyl group. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the sulfur atom) to a π* antibonding orbital and are usually weaker in intensity.

The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is important as the polarity of the solvent can influence the energies of the molecular orbitals and thus shift the absorption maxima (solvatochromism).

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the primary electronic transition. For 2(1H)-Pyridinethione, 1-vinyl-, the HOMO is expected to have significant contributions from the sulfur atom and the π-system of the ring, while the LUMO will be a π* orbital distributed over the conjugated system. The vinyl group extends this conjugation, which is expected to cause a bathochromic (red) shift in the main absorption bands compared to the unsubstituted 2(1H)-Pyridinethione.

A representative data table summarizing the results of a TD-DFT calculation is shown below.

Table 2: Calculated Electronic Transitions for 2(1H)-Pyridinethione, 1-vinyl- (in Ethanol)

| Excitation Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

|---|---|---|---|

| 365 | 0.452 | HOMO → LUMO (85%) | π → π |

| 288 | 0.095 | HOMO-1 → LUMO (70%) HOMO → LUMO+1 (20%) | n → π / π → π |

| 245 | 0.610 | HOMO → LUMO+1 (65%) HOMO-2 → LUMO (25%) | π → π |

| 210 | 0.230 | HOMO-3 → LUMO (55%) HOMO-1 → LUMO+2 (30%) | π → π* |

Note: The data presented are representative values based on typical TD-DFT (CAM-B3LYP/6-311++G(d,p)) calculations with a PCM solvent model (ethanol) and are intended for illustrative purposes. HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Advanced Applications in Material Science and Engineering

Development of Functional Polymers and Copolymers Incorporating 2(1H)-Pyridinethione, 1-vinyl- Units

The incorporation of 1-vinyl-2(1H)-pyridinethione into polymer chains imparts unique chemical reactivity and responsiveness, enabling the development of advanced functional materials. bham.ac.ukbeilstein-journals.org The ability to synthesize polymers directly from functional monomers ensures that all side-chains contain the desired functional group. bham.ac.uk

Polymers containing 1-vinyl-2(1H)-pyridinethione units can exhibit sharp responses to external stimuli, such as pH and light. nih.govpsu.edu The core of this responsiveness lies in the tautomeric equilibrium between the thione (1-hydroxy-2(1H)-pyridinethione) and thiol (2-mercaptopyridine N-oxide) forms of the pyridinethione moiety. researchgate.netwikipedia.org This equilibrium is sensitive to environmental factors like solvent polarity. researchgate.netcdnsciencepub.com

For instance, polymers based on vinyl pyridine (B92270) are known to be pH-responsive. nih.goveares.org The tertiary amine groups in the pyridine ring can be protonated in acidic conditions, leading to a phase transition from a hydrophobic to a hydrophilic state. nih.gov This change can trigger the disassembly of nanoparticles or cause swelling in hydrogels, making these materials suitable for applications like drug delivery. nih.goveares.org

Furthermore, the pyridinethione group is photo-responsive. A vinyl monomer featuring a 2-mercaptopyridyl moiety has been synthesized and incorporated into photoadhesive materials. researchgate.net The photochemistry of N-hydroxypyridine-2-thione derivatives involves radical chain reactions, which can be harnessed to induce changes in the material upon light exposure. acs.org

Table 1: Examples of Responsive Polymers and Their Stimuli

| Polymer Type | Monomer Unit | Stimulus | Response Mechanism | Potential Application |

|---|---|---|---|---|

| pH-Responsive | 4-Vinylpyridine | pH | Protonation of pyridine nitrogen, causing swelling or disassembly. nih.goveares.org | Drug Delivery |

| Photo-Responsive | Vinyl monomer with 2-mercaptopyridyl moiety | UV Light | Radical reactions, tautomerization, and cross-linking. researchgate.netacs.org | Photoadhesives |

The incorporation of 1-vinyl-2(1H)-pyridinethione allows for the precise tuning of the properties of polymer coatings and films. The tautomeric nature of the pyridinethione group can be exploited to alter the surface chemistry and, consequently, the material's interaction with its environment. researchgate.net

Heavy-metal salts of 1-hydroxy-2-pyridinethiones, such as zinc pyrithione, are well-established anti-fouling agents used in marine paints. wikipedia.orggoogle.com By incorporating the 1-vinyl-2(1H)-pyridinethione monomer into a polymer backbone, it is possible to create coatings with covalently bound anti-fouling functionality. This approach can offer longer-lasting performance compared to traditional formulations where the active agent is simply mixed into the paint.

The optical properties of these polymers can also be tuned. Quaternization of poly(vinyl pyridine) has been shown to reduce the optical band gap, which alters the material's interaction with light. nih.govmdpi.com This tunability is valuable for creating photo-responsive surfaces and optical sensors. acs.orgnih.gov

Interfacial Adhesion Mechanisms in Composites and Photoadhesive Materials

The pyridinethione moiety plays a crucial role in interfacial adhesion, acting as a powerful functional group for bonding to various substrates and for forming robust cross-linked networks.

The adhesion mechanism of polymers containing 1-vinyl-2(1H)-pyridinethione is strongly influenced by the adsorption state of the pyridinethione groups at the interface. researchgate.net Studies on photoadhesive materials containing a vinyl monomer with a 2-mercaptopyridyl (2MP) group show that these moieties readily attach to the surface of the adherend. researchgate.net

Once at the interface, the 2MP groups undergo tautomerization reactions, existing in either the thione or thiol chemical structures depending on the local environment. researchgate.net Computational analyses using density functional theory have been employed to understand the molecular orbitals of these monomers, revealing how the electronic states of each tautomer influence the adsorption process. researchgate.net The ability of the thiol form to chelate with metals and the thione form to participate in hydrogen bonding provides multiple mechanisms for strong surface interaction. cdnsciencepub.comresearchgate.netacs.org The adsorption theory is one of the primary mechanisms governing mucoadhesion for nanoparticles, a principle that applies here. mcmaster.ca

The formation of a stable cross-linked polymer network is essential for achieving high adhesive strength. meridianadhesives.com In systems containing 1-vinyl-2(1H)-pyridinethione, the pyridinethione moiety offers a unique pathway for cross-linking. Research on photoadhesives has shown that after initial UV curing, the adhesive strength continues to increase over time. researchgate.net This phenomenon is attributed to an autoxidation reaction between two 2-mercaptopyridyl moieties, which form a disulfide bond. researchgate.net This disulfide bridge acts as a covalent cross-link, reinforcing the polymer network and significantly enhancing the shear strength of the adhesive.

This cross-linking mechanism has been successfully utilized in a photoadhesive material prepared from a vinyl monomer with a 2-mercaptopyridyl group, 2-hydroxyethyl methacrylate, and a photoradical initiator. researchgate.net Upon UV irradiation, this system achieved shear strengths of up to 8.8 MPa. researchgate.net The formation of these disulfide cross-links is a key factor in improving the long-term bond strength of adhesive systems. nih.govmdpi.com

Table 2: Adhesive Performance of a Photoadhesive System Containing a 2-Mercaptopyridyl Moiety

| Property | Value | Conditions | Reference |

|---|---|---|---|

| UV Irradiation Dose | 6.0 J cm⁻² | Wavelength: 365 nm | researchgate.net |

| Maximum Shear Strength | 8.8 MPa | - | researchgate.net |

Electrochemical Properties and Their Material Applications

Polymers derived from 1-vinyl-2(1H)-pyridinethione are expected to possess interesting electrochemical properties due to the presence of redox-active sulfur and electro-active nitrogen atoms in the pyridinethione ring. While direct studies on poly(1-vinyl-2(1H)-pyridinethione) are limited, research on analogous polymer systems provides significant insight.

Conductive polymers are noted for their chemical stability and electrochemical performance. nih.gov Poly(vinyl pyridine) and its quaternized derivatives are known to be electro-active, with their properties being sensitive to pH and solvent polarity. nih.gov Blending polymers like polyaniline with other polymers can enhance ionic conductivity. nih.gov For example, a 50:50 blend of PVDF/PANI increased ionic conductivity from 4.9 × 10⁻⁵ S cm⁻¹ for neat PVDF to 5.3 × 10⁻⁴ S cm⁻¹. nih.gov

The thiol-thione tautomerism of the pyridinethione moiety is particularly relevant for electrochemical applications. The ability to switch between these forms, along with the potential for the thiol to be oxidized to a disulfide, creates a redox couple that can be exploited. cdnsciencepub.com The thiol and thione groups are effective at chelating metal ions, a property that has been used for the electrochemical detection of heavy metals like lead. researchgate.net The sulfur-to-metal charge transfer characteristics observed in metal complexes of pyridine thiols further underscore their electrochemical activity. cdnsciencepub.com These properties suggest that polymers incorporating 1-vinyl-2(1H)-pyridinethione could be valuable for applications in sensors, polymer electrolytes for batteries, and as redox-active layers in electronic devices. nih.govrsc.org

Redox Behavior of 2(1H)-Pyridinethione, 1-vinyl- in Polymeric Matrices

There is currently a lack of published research detailing the redox behavior of poly(1-vinyl-2(1H)-pyridinethione). Scientific investigations into the oxidation and reduction potentials, the stability of the redox states, and the electron transfer kinetics of this specific polymer have not been reported in the available literature. Consequently, no data tables on its electrochemical characteristics can be compiled at this time.

Conclusion and Future Research Directions

Synthesis and Reaction Scope Expansion of 2(1H)-Pyridinethione, 1-vinyl-

The most immediate research imperative is the development of reliable and efficient synthetic pathways to 2(1H)-Pyridinethione, 1-vinyl-. A logical starting point would be the direct vinylation of 2(1H)-pyridinethione. This could be explored using methodologies analogous to the industrial synthesis of N-vinylpyrrolidone, which often employs acetylene (B1199291) in a base-catalyzed reaction. wikipedia.orgchemicalbook.com Alternative methods, such as vinyl exchange reactions with reagents like vinyl acetate (B1210297), could also be investigated, although these may present challenges in product separation. chemicalbook.com

Once a viable synthetic route is established and optimized, a systematic exploration of the compound's reaction scope would be necessary. Key areas of investigation should include:

Polymerization: The vinyl group suggests that 2(1H)-Pyridinethione, 1-vinyl- could serve as a monomer. Future studies should explore its ability to undergo radical, cationic, and anionic polymerization to form novel homopolymers or be incorporated into copolymers. wikipedia.org

Cycloaddition Reactions: The electron-rich nature of the N-vinyl system could make it a suitable partner in various cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, providing access to complex fused heterocyclic systems.

Reactivity of the Thiocarbonyl Group: The influence of the N-vinyl substituent on the reactivity of the pyridinethione ring, particularly the thione group, should be examined. This includes its propensity for S-alkylation and its use in forming metal complexes.

Elucidation of Complex Reaction Mechanisms and Intermediates

A deep understanding of a molecule's reactivity requires detailed mechanistic studies. For 2(1H)-Pyridinethione, 1-vinyl-, future research should focus on elucidating the mechanisms of its reactions and identifying key intermediates. The photochemistry of related N-hydroxypyridine-2-thione derivatives, which involves radical intermediates, suggests that the photolytic or thermal behavior of the N-vinyl analogue could be a fruitful area of study. acs.org

Future mechanistic studies could involve a combination of:

Computational Modeling: Density Functional Theory (DFT) calculations could predict the electronic structure, stability of potential intermediates (e.g., radicals, cations, anions), and transition states for various reactions.

Spectroscopic Analysis: In-situ spectroscopic techniques (e.g., NMR, IR, UV-Vis) could be used to monitor reaction progress and detect transient species.

Kinetics Studies: Investigating reaction rates under varying conditions (temperature, concentration, catalyst) would provide crucial data to support or refute proposed mechanisms. A key point of interest would be understanding how the vinyl group electronically influences the pyridinethione system compared to simple N-alkyl or N-aryl derivatives.

Exploration of Novel Material Science Applications with Tailored Properties

The unique combination of a polymerizable vinyl group and a metal-coordinating pyridinethione moiety suggests that 2(1H)-Pyridinethione, 1-vinyl- could be a valuable building block in material science. Future research should be directed towards synthesizing materials with tailored properties.

| Potential Application Area | Research Focus | Desired Properties |

| Polymer Science | Synthesis of poly(1-vinyl-2(1H)-pyridinethione) and its copolymers. | Novel refractive indices, thermal stability, processability, and post-polymerization modification capabilities via the thione group. |

| Coordination Polymers | Use as a ligand to form coordination polymers or metal-organic frameworks (MOFs). | Porosity, catalytic activity, sensing capabilities for metal ions. |

| Surface Modification | Grafting the monomer or its polymer onto surfaces. | Altering surface wettability, providing antimicrobial properties, or creating sites for metal nanoparticle binding. |

By systematically varying polymer composition, cross-linking, and metal coordination, it may be possible to develop new functional materials for a range of applications, from specialty optics to catalysis.

Interdisciplinary Research Opportunities for N-Vinyl Pyridinethione Systems

The structure of 2(1H)-Pyridinethione, 1-vinyl- sits (B43327) at the crossroads of several chemical disciplines, offering numerous opportunities for interdisciplinary collaboration.

Organic Synthesis and Catalysis: The pyridinethione moiety is a known ligand precursor. Polymers or copolymers derived from this monomer could serve as novel scaffolds for catalytic metal centers, combining the advantages of homogeneous and heterogeneous catalysis.

Medicinal Chemistry and Biochemistry: While N-vinyl compounds require careful toxicological evaluation, many pyridinethione derivatives exhibit biological activity. Future work could (cautiously) explore the potential of its derivatives or polymers in biomedical applications, such as antimicrobial coatings or drug delivery systems, leveraging the known bioactivity of related sulfur-containing heterocycles.

Environmental Chemistry: The strong metal-chelating ability of the thione group could be exploited in materials designed for environmental remediation, such as sensors for heavy metal detection or materials for their sequestration from water.

These interdisciplinary avenues require collaboration between synthetic chemists, material scientists, biologists, and environmental engineers to fully realize the potential of N-vinyl pyridinethione systems.

Q & A

Q. What are the standard synthetic routes for 1-vinyl-2(1H)-pyridinethione?

- Methodology : The compound can be synthesized via vinylation of the parent 2(1H)-pyridinethione. A documented approach involves reacting pyridinethione derivatives with vinyl sulfoxides (e.g., phenyl vinyl sulfoxide) in refluxing 1,4-dioxane, followed by purification via column chromatography . Alternative routes may employ palladium-catalyzed cross-coupling reactions to introduce the vinyl group. Characterization typically involves H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity.

Q. How is 1-vinyl-2(1H)-pyridinethione characterized using spectroscopic techniques?

- Methodology :

- Mass Spectrometry (MS) : The EPA/NIH Mass Spectral Database (MW 137) provides reference fragmentation patterns for the vinyl-substituted derivative. Key peaks include the molecular ion [M] and sulfur-specific isotopic signatures .

- NMR : The vinyl proton resonance appears as a doublet of doublets (δ 5.2–6.5 ppm) in H NMR, while the thione sulfur’s deshielding effect influences adjacent pyridine ring protons .

- IR : A strong absorption band near 2550 cm confirms the -SH group, though this may shift upon vinyl substitution .

Advanced Research Questions

Q. How can contradictions in mass spectral data for 1-vinyl-2(1H)-pyridinethione derivatives be resolved?

- Methodology : Discrepancies often arise from isotopic interference (e.g., S) or fragmentation pathways. Cross-reference with the EPA/NIH database (e.g., CAS 19006-83-8) to validate major fragments . For ambiguous peaks, employ tandem MS (MS/MS) to isolate fragmentation pathways. Computational tools like density functional theory (DFT) can model fragmentation energetics and predict dominant ions .

Q. What factors govern regioselectivity in substitution reactions of 1-vinyl-2(1H)-pyridinethione?

- Methodology : Regioselectivity is influenced by:

- Electronic effects : The electron-withdrawing thione group directs electrophiles to the pyridine’s nitrogen-adjacent positions.

- Steric hindrance : The vinyl group’s bulk may favor substitution at less hindered sites (e.g., C4 over C6).

- Reagent choice : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., NaH) enhance nucleophilic substitution at C3 or C5 .

Experimental validation requires regioselective trapping (e.g., alkylation with methyl iodide) and X-ray crystallography for structural confirmation .

Q. How can the biological activity of 1-vinyl-2(1H)-pyridinethione derivatives be systematically assessed?

- Methodology :

- In vitro assays : Test antimicrobial activity using broth microdilution (MIC/MBC) against Gram-positive/negative strains. Include controls like sodium pyrithione (CAS 15922-78-8) for comparative analysis .

- Mechanistic studies : Probe thione-mediated redox activity via glutathione depletion assays or reactive oxygen species (ROS) detection kits .

- Structure-activity relationships (SAR) : Modify substituents (e.g., methyl, hydroxy) and correlate with bioactivity trends .

Q. What computational strategies predict the reactivity of the thione group in 1-vinyl derivatives?

- Methodology :

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electron density (e.g., Fukui indices) and identify nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to biological targets (e.g., tyrosine kinases) to prioritize derivatives for synthesis .

- Solvent modeling : Use COSMO-RS to predict solubility and stability in aqueous media .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.